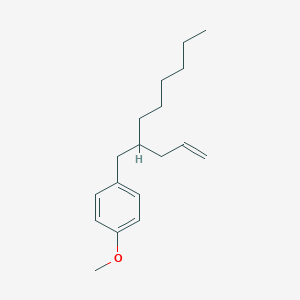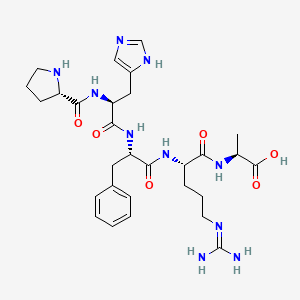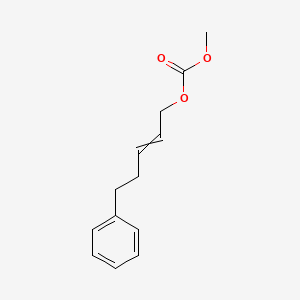
Methyl 5-phenylpent-2-en-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phenylpent-2-en-1-yl carbonate is an organic compound with a molecular formula of C13H16O3 It is a carbonate ester derived from the reaction between methyl carbonate and 5-phenylpent-2-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpent-2-en-1-yl carbonate typically involves the reaction of 5-phenylpent-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
5-phenylpent-2-en-1-ol+methyl chloroformate→methyl 5-phenylpent-2-en-1-yl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-phenylpent-2-en-1-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate ester can be hydrolyzed to produce 5-phenylpent-2-en-1-ol and carbon dioxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different carbonate esters.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Hydrolysis: 5-phenylpent-2-en-1-ol and carbon dioxide.
Transesterification: Various carbonate esters.
Reduction: 5-phenylpent-2-en-1-ol.
Scientific Research Applications
Methyl 5-phenylpent-2-en-1-yl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of prodrugs, where the carbonate ester acts as a protecting group for active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymeric materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-phenylpent-2-en-1-yl carbonate involves its ability to undergo hydrolysis or transesterification reactions. These reactions can release the active 5-phenylpent-2-en-1-ol, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Ethyl 5-phenylpent-2-en-1-yl carbonate: Similar structure but with an ethyl group instead of a methyl group.
Propyl 5-phenylpent-2-en-1-yl carbonate: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: Methyl 5-phenylpent-2-en-1-yl carbonate is unique due to its specific reactivity and the ease with which it can be synthesized. Its methyl group provides distinct chemical properties compared to its ethyl and propyl analogs, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
791602-98-7 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 5-phenylpent-2-enyl carbonate |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-5,7-9H,6,10-11H2,1H3 |
InChI Key |
JEJLQYWGDKHHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
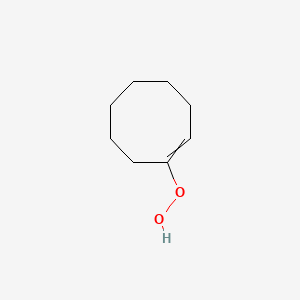

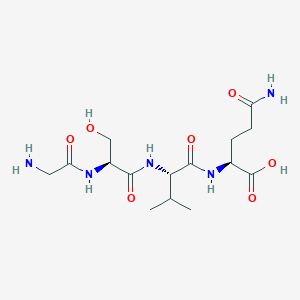
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
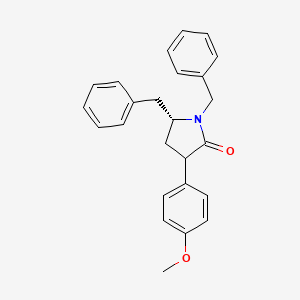
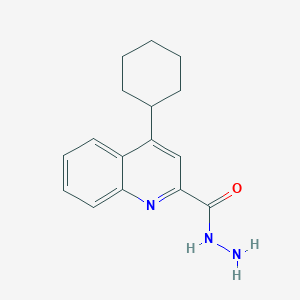
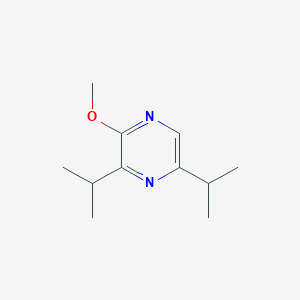
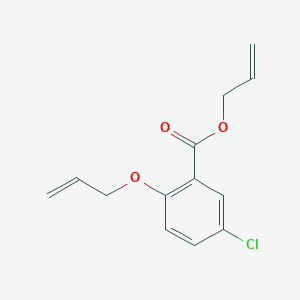
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
